

Preliminary Efficacy of ZEN-3694: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: ZEN-3219

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For Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the preliminary efficacy of ZEN-3694, a novel pan-BET bromodomain inhibitor. The data presented herein is primarily derived from a Phase 1b/2a clinical trial investigating ZEN-3694 in combination with enzalutamide for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This document outlines the core findings, experimental methodologies, and the underlying mechanism of action to inform ongoing and future research and development efforts.

Core Efficacy Data

The clinical efficacy of ZEN-3694 in combination with enzalutamide was evaluated in a cohort of 75 patients with mCRPC who had prior resistance to abiraterone and/or enzalutamide.^{[1][2]} The study demonstrated promising anti-tumor activity in this heavily pre-treated population.

Radiographic Progression-Free Survival (rPFS)

The primary efficacy endpoint of median radiographic progression-free survival (rPFS) showed a notable improvement in patients receiving the combination therapy.

Patient Cohort	Median rPFS (months)	95% Confidence Interval
Overall Population	9.0	4.6 - 12.9
Prior Progression on Abiraterone	7.8	4.9 - 10.6
Prior Progression on Enzalutamide	10.1	4.4 - 12.9

A key finding was the association between lower androgen receptor (AR) transcriptional activity in baseline tumor biopsies and longer rPFS, with a median rPFS of 10.4 months versus 4.3 months in patients with higher AR activity.[\[2\]](#)

Composite Progression-Free Survival (PFS)

The composite median radiographic or clinical progression-free survival was also assessed.

Patient Cohort	Composite Median PFS (months)	95% Confidence Interval
Overall Population	5.5	4.0 - 7.8
Prior Progression on Abiraterone	5.5	4.4 - 7.8
Prior Progression on Enzalutamide	5.1	3.2 - 10.1

Patient Demographics and Treatment Duration

The study enrolled 75 patients with the following resistance profiles: 40.0% were resistant to abiraterone, 45.3% to enzalutamide, and 14.7% to both.[\[1\]](#)[\[2\]](#) The median duration of treatment with the ZEN-3694 and enzalutamide combination was 3.5 months, with a range of 0 to over 34.7 months.[\[1\]](#)[\[2\]](#)

Experimental Protocols

The preliminary efficacy data for ZEN-3694 was generated from a Phase 1b/2a, open-label, non-randomized, dose-escalation and dose-expansion study (NCT02711956).

Study Design

The study followed a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[3] This was followed by a dose expansion phase with parallel cohorts at low and high doses of ZEN-3694.

Patient Population

Eligible patients were males aged 18 years or older with histologically confirmed metastatic, castration-resistant prostate cancer and an ECOG performance status of 0 or 1.[4] Patients must have shown disease progression on at least one prior androgen signaling inhibitor, such as abiraterone or enzalutamide.[5] Key exclusion criteria included a history of brain metastases or seizure disorders.[4]

Treatment Regimen

ZEN-3694 was administered orally once daily in combination with enzalutamide in 28-day cycles.[6] The dosing of ZEN-3694 ranged from 36 mg to 144 mg daily.[1][2] The dose expansion cohorts were treated with 48 mg and 96 mg of ZEN-3694 daily.[7]

Efficacy and Safety Assessments

Tumor response was evaluated using RECIST v1.1 criteria for soft tissue and Prostate Cancer Working Group 2 (PCWG2) criteria for bone metastases.[6] Radiographic assessments were performed at screening and every three cycles.[6] Safety was monitored through the assessment of adverse events, with Grade ≥ 3 toxicities occurring in 18.7% of patients, including a 4% incidence of Grade 3 thrombocytopenia.[1][2]

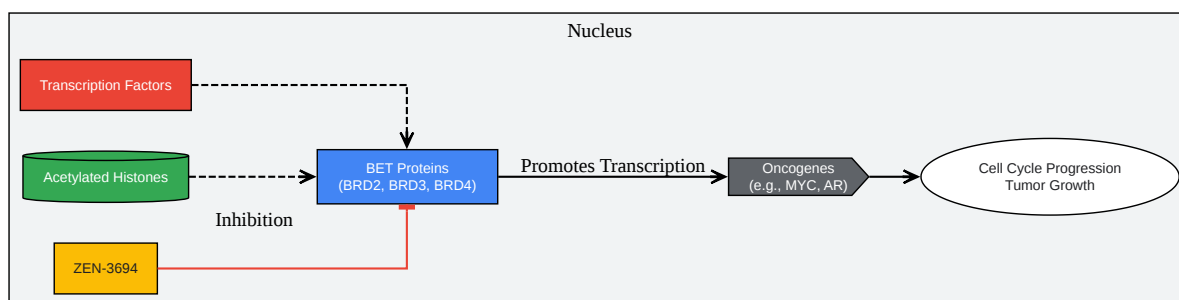
Pharmacodynamic Analyses

To confirm target engagement, whole blood RNA was analyzed for the expression of BET inhibitor target genes.[7] A dose-dependent decrease in the mRNA levels of genes such as MYC, IL-8, CCR1, and IL1RN was observed.[7]

Visualizing the Core Mechanisms and Workflows

ZEN-3694 Signaling Pathway

ZEN-3694 functions as a pan-BET inhibitor, targeting BRD2, BRD3, BRD4, and BRDT. By binding to the bromodomains of these proteins, it prevents their interaction with acetylated histones, thereby downregulating the transcription of key oncogenes.

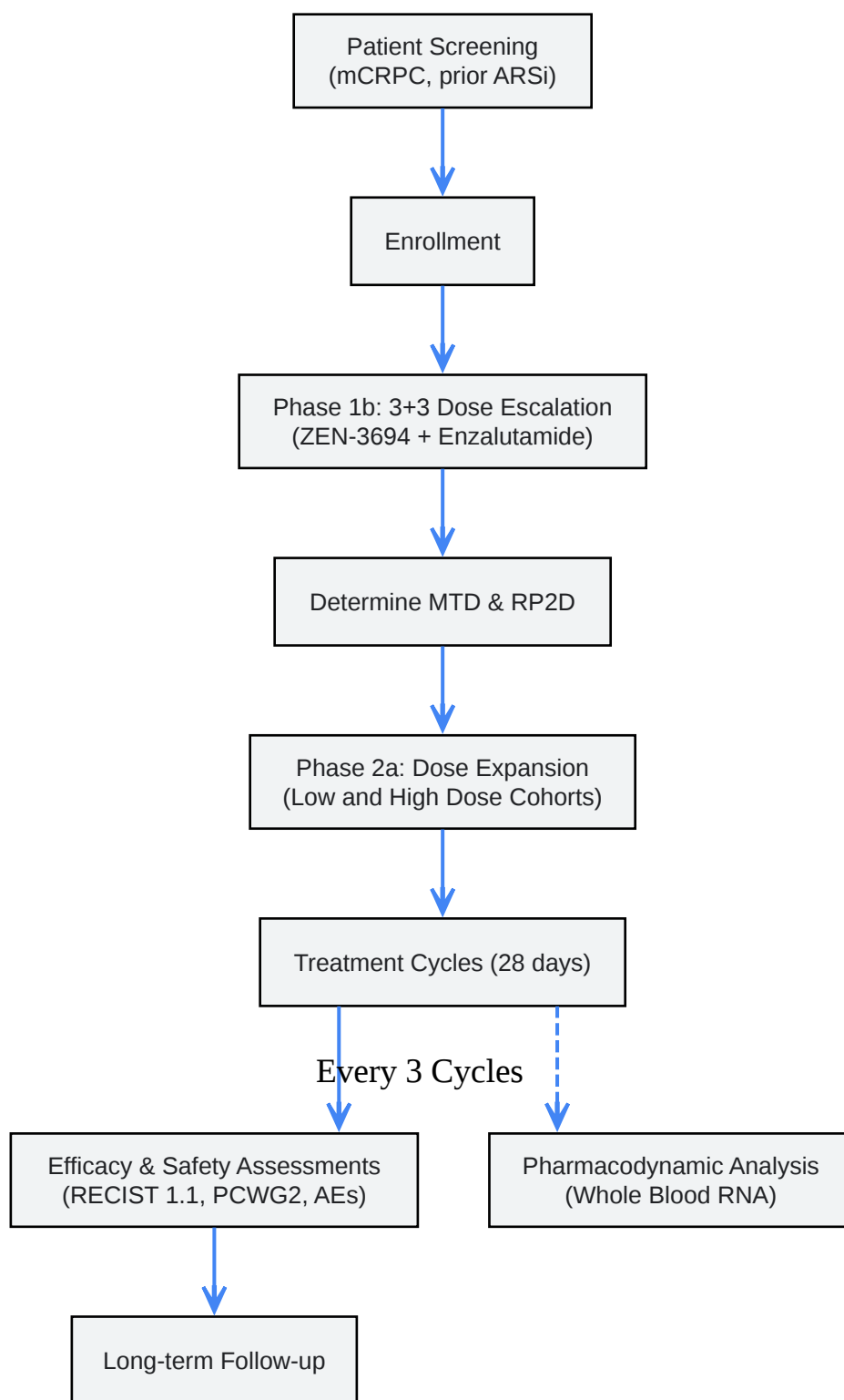


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Caption: ZEN-3694 inhibits BET proteins, disrupting oncogene transcription.

Experimental Workflow of the Phase 1b/2a Trial

The clinical trial followed a structured workflow from patient screening and enrollment through treatment and follow-up to assess both safety and efficacy.



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Caption: Workflow of the ZEN-3694 Phase 1b/2a clinical trial.

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